Product packaging for 2-bromo-3,3'-bipyridine(Cat. No.:)

2-bromo-3,3'-bipyridine

Cat. No.: B8732711
M. Wt: 235.08 g/mol
InChI Key: ULOBDSWWGZLFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3,3'-bipyridine is a versatile brominated heteroaromatic compound of high value in synthetic and coordination chemistry. Its core structure consists of two pyridine rings, which are classic ligands in the formation of coordination complexes with various transition metals, facilitating research in catalysis and photophysical materials . The bromine substituent at the 2-position provides a reactive site for further functionalization via modern cross-coupling reactions, such as Suzuki or Negishi couplings, making this compound a crucial intermediate in the synthesis of more complex, unsymmetrically substituted bipyridine ligands and active pharmaceutical ingredients (APIs) . Researchers utilize this scaffold in the development of antimicrobial agents, as certain diquaternary bipyridinium salts have demonstrated significant activity against a range of bacteria and fungi . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the available safety data sheets for proper handling and storage guidelines, which typically recommend keeping the compound in an inert atmosphere at cool temperatures to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2 B8732711 2-bromo-3,3'-bipyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

2-bromo-3-pyridin-3-ylpyridine

InChI

InChI=1S/C10H7BrN2/c11-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H

InChI Key

ULOBDSWWGZLFIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC=C2)Br

Origin of Product

United States

Significance of Bipyridine Derivatives in Coordination and Supramolecular Chemistry

Bipyridine derivatives are among the most extensively utilized ligands in the fields of coordination and supramolecular chemistry. researchgate.net Their prominence stems from their ability to act as robust chelating agents, forming stable complexes with a wide array of transition metal ions. These metal-bipyridine complexes are central to numerous applications, including the development of catalysts, photosensitizers, and luminescent materials for organic light-emitting diodes (OLEDs). smolecule.commdpi.com The resulting complexes often exhibit unique photophysical and electrochemical properties, such as metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to their function in solar energy conversion and photocatalysis. smolecule.comacs.orgacs.org

In supramolecular chemistry, bipyridines serve as fundamental building blocks for the construction of intricate, self-assembled architectures. mdpi.com Their defined geometry and capacity for both metal coordination and non-covalent interactions, like hydrogen bonding and π-stacking, enable the formation of complex structures such as molecular polygons, cages, and metal-organic frameworks (MOFs). smolecule.com These organized assemblies are at the forefront of research into molecular machines, sensors, and advanced materials with tunable properties.

Distinctive Characteristics of Brominated Bipyridine Systems in Synthetic Design and Reactivity

The introduction of a bromine atom onto the bipyridine core imparts distinctive characteristics that are highly advantageous for synthetic design and for modulating reactivity. Brominated bipyridines are key intermediates in organic synthesis, primarily because the bromine atom serves as a versatile synthetic handle for functionalization. researchgate.net

The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. mdpi.comnih.govpreprints.org These reactions provide efficient and selective methods for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex, unsymmetrical bipyridine ligands from simpler brominated precursors. nih.govarkat-usa.org This modular approach is crucial for systematically tuning the steric and electronic properties of ligands to optimize the performance of the resulting metal complexes in applications like catalysis or photovoltaics. acs.org

Furthermore, the bromine atom, being electronegative, alters the electronic landscape of the bipyridine ring system. This inductive effect can modify the basicity of the nitrogen atoms and the redox potentials of the corresponding metal complexes. In supramolecular chemistry, the bromine atom can participate in halogen bonding, a highly directional and specific non-covalent interaction that provides an additional tool for guiding the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

Research Scope and Contributions of 2 Bromo 3,3 Bipyridine to Fundamental and Applied Chemistry

Precursor Synthesis and Halogenation Strategies

The initial and critical step in synthesizing this compound and its analogs often involves the regioselective introduction of a bromine atom. Several methodologies have been developed to control the position of bromination on the pyridine or bipyridine scaffolds.

Direct Bromination of Bipyridine Scaffolds for Regioselective Bromination

Direct bromination of bipyridine scaffolds is a primary method for producing brominated derivatives. evitachem.com For instance, this compound can be synthesized by treating 3-(3-pyridinyl)-2(1H)pyridinone with phosphorus oxybromide. prepchem.com This reaction involves heating the mixture, which facilitates the substitution of the hydroxyl group with a bromine atom. prepchem.com The regioselectivity of bromination can be influenced by steric and electronic factors, as well as the specific brominating agents and reaction conditions used.

Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines have also been developed. acs.org For example, 5-bromo- and 5,5'-dibromo-2,2'-bipyrimidines can be obtained through the bromination of 2,2'-bipyrimidine. acs.org

Radical Decarboxylative Bromination Approaches

Radical-mediated decarboxylative bromination offers an alternative pathway for the functionalization of heterocyclic compounds like bipyridines. smolecule.com This method involves the generation of an aryl radical from a carboxylic acid precursor, which can then be trapped by a bromine source. osti.gov For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) can efficiently furnish brominated (hetero)arenes. osti.gov This approach is valuable as it provides a different strategy for introducing bromine atoms, complementing other halogenation techniques. smolecule.comosti.gov

Halogen Dance Reactions in Pyridine Synthesis for Brominated Precursors

The halogen dance reaction is a base-induced migration of a halogen atom along an aromatic or heteroaromatic ring. researchgate.net This rearrangement can be a powerful tool for accessing specific isomers of halogenated pyridines that might be difficult to obtain through direct halogenation methods. researchgate.netclockss.org The reaction is initiated by deprotonation, leading to a metallated intermediate that facilitates the migration of the halogen. beilstein-journals.org This process allows for the functionalization of positions that are not directly accessible, making halogens a versatile tool in the synthesis of complex pyridine derivatives. clockss.org For instance, a halogen dance reaction of 3-bromo-2-chloropyridine (B150940) can be used to synthesize dihalogenated pyridinyl motifs. beilstein-journals.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Once brominated bipyridine precursors like this compound are obtained, they serve as versatile substrates for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more elaborate molecular structures by forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling in Brominated Bipyridine Synthesis

The Suzuki-Miyaura coupling is a widely utilized method for forming C-C bonds, pairing an organoboron compound with an organic halide in the presence of a palladium catalyst. mdpi.comacs.org This reaction is highly effective for the synthesis of substituted bipyridines. mdpi.comresearchgate.net For example, 4-substituted-2,2'-bipyridines can be synthesized through the Suzuki-Miyaura cross-coupling of 4-bromo-2,2'-bipyridine. nih.gov The reaction's success often depends on the design of the catalytic system to overcome the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.compreprints.org Various palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction for synthesizing a diverse range of bipyridine derivatives. mdpi.compreprints.org

Table 1: Examples of Suzuki-Miyaura Coupling in Bipyridine Synthesis

Aryl HalideBoronic Acid/EsterCatalyst/LigandProductYieldReference
4-bromo-2,2'-bipyridinePhenylboronic acidPd(PPh₃)₄4-phenyl-2,2'-bipyridineNot specified nih.gov
Bromopyridines2-Pyridineboronic acid N-phenyldiethanolamine esterPdCl₂(PPh₃)₂2,2'-Bipyridine-type productsGood mdpi.compreprints.org
Pyridyl halides3-Pyridine boronic pinacol (B44631) esterCyclopalladated ferrocenylimineBipyridine derivativesHigh mdpi.com

This table is for illustrative purposes and does not represent an exhaustive list.

Negishi Coupling Protocols for Brominated Bipyridine Derivatization

The Negishi coupling is another powerful tool for C-C bond formation, involving the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high yields, mild reaction conditions, and tolerance of various functional groups. organic-chemistry.orgorgsyn.org It has been successfully applied to the synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine. wikipedia.orgorganic-chemistry.org The Negishi coupling allows for the efficient coupling of pyridyl zinc reagents with brominated pyridines, producing a wide array of mono- and disubstituted bipyridines in good to excellent yields. organic-chemistry.org The reactivity of the halide is a key factor, with bromides being commonly employed. orgsyn.org

Table 2: Examples of Negishi Coupling in Bipyridine Synthesis

Aryl HalideOrganozinc ReagentCatalyst/LigandProductYieldReference
2-BromopyridinesOrganozinc pyridyl reagentsTetrakis(triphenylphosphine)palladium(0)Substituted 2,2'-bipyridines50-98% organic-chemistry.org
2-Bromopyridine2-Pyridyl zinc bromideNi/Al₂O₃-SiO₂ or Pd/Al₂O₃2,2'-Bipyridine (B1663995) derivativesEnhanced by microwave mdpi.compreprints.org
Bromopyridines2-Pyridyl zinc halidesPd(dba)₂ / XPhos2,2'-Bipyridine derivativesNot specified mdpi.compreprints.org

This table is for illustrative purposes and does not represent an exhaustive list.

Stille Coupling and its Application in Brominated Bipyridine Synthesis

The Stille coupling reaction is a versatile method for the formation of carbon-carbon bonds and has been effectively applied to the synthesis of brominated bipyridines. This reaction typically involves the coupling of an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. mdpi.compreprints.org

One common strategy for synthesizing brominated bipyridines, such as 5-bromo-2,2'-bipyridine, involves the Stille coupling of 2,5-dibromopyridine (B19318) with a 2-trimethylstannylpyridine. researchgate.netacs.org This approach allows for the regioselective introduction of the bromine atom at the 5-position of the bipyridine scaffold. The yields for these types of coupling reactions are often high, ranging from 70% to 90%. researchgate.net Similarly, functionalized analogues like 5-bromo-5'-n-butyl-2,2'-bipyridine and 5-bromo-5'-n-hexyl-2,2'-bipyridine can be prepared by using appropriately substituted 5-alkyl-2-trimethylstannylpyridines. researchgate.netacs.org

The synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527), a key precursor for more complex ligands, can also be achieved on a large scale. nih.gov This process often involves the bromination of 2,2'-bipyridine dihydrobromide. nih.gov The resulting 5,5'-dibromo-2,2'-bipyridine can then be selectively functionalized in a stepwise manner using consecutive Stille couplings. nih.gov

While the Stille coupling is a powerful tool, a significant drawback is the high toxicity of the organotin reagents used. mdpi.compreprints.org

Table 1: Examples of Brominated Bipyridines Synthesized via Stille Coupling

ProductReactant 1Reactant 2Catalyst SystemReference
5-Bromo-2,2'-bipyridine2,5-Dibromopyridine2-TrimethylstannylpyridinePd(PPh₃)₄ researchgate.netacs.org
5-Bromo-5'-n-butyl-2,2'-bipyridine2,5-Dibromopyridine5-n-Butyl-2-trimethylstannylpyridinePd(PPh₃)₄ researchgate.netacs.org
5,5'-Dimethyl-2,2'-bipyridine2-Bromo-5-methylpyridine5-Methyl-2-tributylstannylpyridineNot Specified sci-hub.se

Homocoupling and Reductive Coupling Methods

Homocoupling and reductive coupling reactions provide alternative routes to bipyridines, particularly for the synthesis of symmetrical derivatives. These methods often utilize transition metal catalysts to couple two molecules of a halogenated pyridine precursor.

The Ullmann reaction is a classic method for the homocoupling of aryl halides, traditionally using stoichiometric amounts of copper at high temperatures. mdpi.com This reaction has been adapted for the synthesis of symmetrical bipyridines from halopyridines. mdpi.comlboro.ac.uk However, the harsh reaction conditions and the need for large amounts of copper have limited its utility. mdpi.com

Modern variants of the Ullmann reaction often employ palladium catalysts, sometimes in combination with other metals, to achieve higher efficiency and milder reaction conditions. For instance, a bimetallic system using stoichiometric copper powder with a catalytic amount of Pd(OAc)₂ has been shown to effectively couple bromopyridines. mdpi.com Another approach involves a palladium-catalyzed Ullmann-type reaction in the presence of zinc, copper(I), and TMEDA. mdpi.com Nickel-catalyzed Ullmann-type couplings of 2-halopyridines have also been reported. lboro.ac.uk

The Wurtz reaction, which involves the coupling of two alkyl halides using sodium metal, has been extended to the synthesis of bipyridines from brominated pyridines. mdpi.compreprints.org This method typically involves reacting a bromopyridine with a sodium dispersion. preprints.org A significant limitation of the Wurtz reaction is its intolerance to many functional groups that would be attacked by sodium. wikipedia.org

An improvement on the classical Wurtz coupling is the transition-metal-catalyzed homocoupling of Grignard reagents. mdpi.compreprints.org This method provides an efficient route to symmetrical bipyridyl backbones. mdpi.com For instance, pyridyl Grignard reagents, formed in situ from the corresponding halopyridines, can be coupled to form bipyridines. nih.govacs.org The use of "turbo" Grignard reagents (isopropylmagnesium chloride lithium chloride complex) has been shown to be an effective alternative to pyrophoric reagents like n-butyllithium for the metal-halogen exchange in the synthesis of brominated pyridine precursors. mdpi.com This approach allows for the synthesis of various bipyridine isomers, including 2,2'-, 2,3'-, and 2,4'-bipyridines, by reacting the Grignard reagent with a pyridylsulfonium salt. nih.govacs.org

Palladium-catalyzed reductive homocoupling offers a direct method for synthesizing symmetrical bipyridines from bromopyridines. mdpi.compreprints.org These reactions typically employ a palladium catalyst and a reducing agent. Various reductants have been utilized, including organic reductants like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) and alcohols such as isopropanol (B130326) and 1,4-butanediol. mdpi.comrsc.org

For example, the reductive coupling of bromopyridines can be promoted by PdCl₂(PhCN)₂ in the presence of TDAE. mdpi.com Another system utilizes Pd(OAc)₂ with indium and LiCl to efficiently produce bipyridines. mdpi.compreprints.org The combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at elevated temperatures also facilitates the homocoupling of bromopyridines. mdpi.compreprints.org The synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine from 2-bromo-5-(trifluoromethyl)pyridine (B156976) has been achieved using palladium acetate, tetrabutylammonium (B224687) iodide (TBAI), potassium carbonate, and isopropanol in a bio-renewable solvent. rsc.orgresearchgate.net The presence of the bipyridine product itself can accelerate the reaction, likely by stabilizing the catalytic species. rsc.org

Table 2: Comparison of Homocoupling and Reductive Coupling Methods for Bipyridine Synthesis

MethodTypical PrecursorCatalyst/ReagentKey FeaturesReference
Ullmann ReactionHalopyridineCu or Pd/CuOften requires high temperatures; modern variants use palladium. mdpi.comlboro.ac.uk
Wurtz-type CouplingBromopyridineNa dispersionIntolerant to many functional groups. mdpi.compreprints.org
Grignard ReactionHalopyridineMg, transition metal catalystEfficient for symmetrical bipyridines; can use "turbo" Grignard reagents. mdpi.comnih.govacs.org
Pd-Catalyzed Reductive HomocouplingBromopyridinePd catalyst, reductant (e.g., TDAE, isopropanol)Direct method; various reductants can be used. mdpi.comrsc.orgresearchgate.net

Regioselective Functionalization and Derivatization Strategies of Bipyridine Systems

The ability to selectively introduce functional groups at specific positions on the bipyridine core is essential for tailoring their properties for specific applications. Regioselective functionalization can be achieved through various strategies, including the use of directing groups and the controlled activation of specific positions.

N-oxidation and N-methylation are powerful tools for controlling the regioselectivity of reactions on the bipyridine skeleton. researchgate.net The introduction of an N-oxide or an N-methyl group alters the electronic properties of the pyridine rings, directing subsequent reactions to specific positions.

N-oxidation of a bipyridine can be used to desymmetrize the molecule, allowing for the selective functionalization of one of the pyridine rings. cnr.itresearchgate.net For example, mono-N-oxidation of 2,2'-bipyridine can direct subsequent nucleophilic additions. researchgate.net The resulting pyridine N-oxide can then be subjected to reactions such as halogenation or cyanation, allowing for the introduction of various functional groups at the 2- and 2'-positions. cnr.itresearchgate.net This strategy has been employed in the synthesis of non-symmetrical atropisomeric polyhalogenated 4,4'-bipyridines. cnr.itresearchgate.net

Similarly, N-methylation can be used to control the regiochemistry of functionalization. Mono-N-methylation of 2,2'-bipyridine can facilitate the introduction of a bromine atom at the 6-position, which can then serve as a handle for further modifications through nucleophilic substitution reactions. researchgate.net This approach provides a route to various 6-substituted-2,2'-bipyridine derivatives. researchgate.net

C-H Functionalization Routes for Brominated Bipyridines

The direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical strategy in organic synthesis, offering a powerful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov For brominated bipyridines, C-H functionalization provides a direct path to introduce additional complexity and modulate their electronic and steric properties.

Recent advancements have highlighted several C-H functionalization strategies applicable to pyridine and its derivatives, which can be extrapolated to brominated bipyridines. mdpi.com Transition-metal-catalyzed processes, particularly with palladium, have been instrumental. For example, palladium-catalyzed arylation can occur at specific C-H bonds, guided by directing groups or the inherent reactivity of the heterocyclic system. acs.org In some cases, due to steric and geometric constraints within a molecule, functionalization can be directed to less conventional positions, such as a δ-C–H bond. acs.org

Transition-metal-free approaches have also emerged as viable alternatives. One such method employs a bis-phenalenyl compound in the presence of a strong base like potassium tert-butoxide (K(Ot-Bu)). mdpi.compreprints.org The mechanism is believed to involve a single electron transfer (SET) from a phenalenyl radical to the halogenated pyridine, generating a reactive pyridyl radical that subsequently forms a C-C bond with another pyridine molecule. mdpi.compreprints.org The presence of these organic radicals has been confirmed experimentally. mdpi.com

Another significant development is the direct bromination of C-H bonds using reagents like N-bromoamides under visible light, which proceeds via a radical-mediated pathway and shows high site selectivity. acs.org While often used to introduce bromine atoms, the principles of selective C-H activation can be applied to already brominated systems for further functionalization. For instance, the selective bromination of phenylpyridine ligands in iridium complexes has been demonstrated using N-bromosuccinimide (NBS), functionalizing the C-H bond para to the metal center without affecting the metal or other ligands. acs.org This highlights the potential for highly selective sequential C-H functionalization on complex molecules containing bipyridine scaffolds. acs.org

A modular method for the C-H functionalization of pyridine N-oxides has also been developed, allowing for the introduction of cationic substituents like trimethylammonium and triarylphosphonium groups. rsc.org This reaction, which proceeds via C-H activation, is scalable and tolerates various substitutions on the bipyridine core, demonstrating a versatile route to charged azaarenes. rsc.org

Table 1: Selected C-H Functionalization Methods for Pyridine Derivatives

Method Catalyst/Reagent Key Features Relevant Citations
Palladium-Catalyzed Arylation Palladium Catalyst Directed functionalization, potential for unusual selectivity (δ-C–H). acs.org
Transition-Metal-Free C-C Coupling Bis-phenalenyl compound, K(Ot-Bu) Involves pyridyl radical intermediates generated via SET. mdpi.compreprints.org
Visible-Light-Mediated Bromination N-bromoamides, Visible Light Radical-mediated, high chemoselectivity. acs.org
C-H Activation of N-Oxides TFAA, Trimethylamine Highly modular synthesis of cationically charged azaarenes. rsc.org

Exploration of Novel Synthetic Routes and Reaction Mechanisms for Bipyridine Compounds

The synthesis of bipyridines, including functionalized analogues like this compound, is crucial due to their wide application as ligands in catalysis and materials science. mdpi.comclockss.org Research has focused on developing novel, efficient, and atom-economical synthetic methods, moving beyond traditional Ullmann and Wurtz-type homocoupling reactions. mdpi.comclockss.org

Metal-Catalyzed Cycloaddition Reactions

A highly efficient and atom-economical route to substituted bipyridines is the metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. clockss.org This method allows for the construction of the pyridine rings in a single step and can be adapted to produce a wide range of bipyridine isomers, including 2,2'-, 2,3'-, and 3,3'-bipyridines, depending on the design of the starting materials. clockss.org The reactions can be fully intramolecular, partially intramolecular, or fully intermolecular, providing significant synthetic flexibility. clockss.org

Modern Coupling Reactions

Modern cross-coupling reactions remain a cornerstone of bipyridine synthesis. slideshare.net While Suzuki, Stille, and Negishi couplings are commonly employed, recent progress has focused on overcoming the challenges associated with the strong coordination of bipyridine products to the metal catalyst, which can inhibit catalytic activity. mdpi.com

Suzuki Coupling: The use of specific ligands, such as those derived from imidazolium (B1220033) salts, has led to palladium catalysts with extremely high turnover numbers (up to 850,000). mdpi.com The stability of pyridylboronic acids and their derivatives, like N-phenyldiethanolamine esters, has expanded the scope of this reaction for creating 2,2'-bipyridine structures. mdpi.com

Stille Coupling: This method is effective for preparing various 2,2'-bipyridines and can succeed where Suzuki coupling may not. mdpi.compreprints.org However, a significant drawback is the high toxicity of the organotin reagents required. mdpi.compreprints.org

Negishi Coupling: This serves as a valuable alternative, with newer pre-catalysts showing high stability and activity for coupling pyridylzinc reagents with bromopyridines. mdpi.compreprints.org

Ullmann and Wurtz Couplings: Traditionally stoichiometric, catalytic versions of these reactions have been developed. Palladium-catalyzed homocoupling of bromopyridines can proceed in good yield, though often at high temperatures. mdpi.compreprints.org Nickel-catalyzed homocoupling of 2-halopyridines has been shown to be efficient for synthesizing 2,2'-bipyridines, with the product itself thought to act as a ligand, facilitating the reaction. mdpi.compreprints.org Notably, these specific nickel-based systems were not effective for synthesizing 3,3'-bipyridines. preprints.org

Reaction Mechanisms

Understanding the reaction mechanisms is key to optimizing and expanding these synthetic routes.

Ullmann Coupling: When using copper metal, the mechanism for Ullmann coupling is thought to proceed through either a radical process or an anion process, although the precise pathway is not always clear. mdpi.compreprints.org For palladium-catalyzed versions, the mechanism involves two oxidative additions of the halogenated pyridine to the palladium center. mdpi.com

Wurtz-type Reactions: The classical Wurtz reaction involves reacting organic halides with sodium dispersion. mdpi.compreprints.org A related mechanism involves the reaction of pyridines with sodium dispersion followed by an oxidizing agent. mdpi.com

C-H Activation/Decarboxylation: A dinuclear palladium pincer complex has been developed that catalyzes the synthesis of bipyridines by combining the C-H activation of pyridine with the decarboxylation of picolinic acid, using Ag₂O as an oxidant. mdpi.compreprints.org

Table 2: Overview of Novel Bipyridine Synthetic Routes

Synthetic Route Catalyst/System Substrates Key Mechanism/Feature Relevant Citations
[2+2+2] Cycloaddition Transition Metals (e.g., Co, Rh) Alkynes, Nitriles Atom-economical, modular access to various isomers. clockss.org
Suzuki Coupling PdCl₂(dcpp), Pd(OAc)₂/Imidazolium salt Pyridylboronic acids/esters, Halopyridines High turnover numbers, stable boronic esters. mdpi.com
Stille Coupling Palladium Catalysts Organotin compounds, Halopyridines Highly reactive, but uses toxic reagents. mdpi.compreprints.org
C-H Activation/Decarboxylation Dinuclear Palladium Pincer Complex Pyridine, Picolinic Acid Combination of C-H activation and decarboxylation. mdpi.compreprints.org
Nickel-Catalyzed Homocoupling NiCl₂·6H₂O 2-Halopyridines Ligand-free, product may act as a ligand to facilitate catalysis. mdpi.compreprints.org

Metal Complexation and Chelation Principles of Brominated Bipyridines

Bipyridines are classic chelating ligands in coordination chemistry, forming stable five-membered rings with metal ions through the two nitrogen atoms. The introduction of a bromine atom, as in this compound, can modify the ligand's electronic properties and steric profile, thereby affecting its complexation behavior.

This compound and its derivatives are versatile ligands for a wide range of transition metals, including cobalt, nickel, ruthenium, osmium, rhenium, and iridium. The coordination of these metals typically involves the two nitrogen atoms of the bipyridine core, forming stable chelate rings.

Cobalt (Co): Cobalt complexes with bipyridine ligands have been investigated for their potential as antiviral and antibacterial agents. nih.gov The functionalization of bipyridine ligands, including those with halogen substituents, can enhance the lipophilicity and biological activity of the resulting cobalt complexes. nih.gov For instance, cobalt(II) has been shown to form complexes with 6,6'-bis(bromomethyl)-2,2'-bipyridine (B1649436), where halogen exchange reactions can occur. nih.gov

Nickel (Ni): Nickel(II) readily forms complexes with bipyridine ligands. The complex (2,2'-Bipyridine)nickel(II) dibromide is a known compound. ambeed.com Electrochemical studies have shown that nickel complexes with 2,2'-bipyridine can catalyze the homocoupling of 2-bromomethylpyridines. chemsrc.com Furthermore, the oxidative addition of aryl halides to nickel(I)-bipyridine complexes is a key step in many catalytic cycles, leading to the formation of Ni(III) aryl species. ucla.edu

Ruthenium (Ru): Ruthenium complexes with bipyridine ligands are extensively studied for their photochemical and electrochemical properties. nih.gov The bromine substituent on the bipyridine ligand can influence the redox potential of the Ru(II)/Ru(III) couple. nih.gov For example, ruthenium(II) complexes with brominated polyquinoline ligands have been synthesized and characterized. mdpi.com The coordination environment, including the presence of halide ligands, plays a significant role in determining the HOMO-LUMO energy gap of these complexes. researchgate.net

Osmium (Os): Similar to ruthenium, osmium forms stable complexes with bipyridine ligands. nih.gov Mixed ligand osmium(II) complexes containing bipyridine derivatives have been synthesized to tune their redox potentials for applications in amperometric glucose sensors. nih.gov The photophysical properties of osmium(II) polypyridine complexes are of great interest, with some mimicking the behavior of well-known photosensitizers. acs.org

Rhenium (Re): Rhenium tricarbonyl complexes with bipyridine ligands have been explored for their potential anticancer activity. chemrxiv.org The position of a halomethyl substituent on the bipyridine ligand can be a key factor in designing active and non-toxic agents. chemrxiv.org Rhenium complexes with bipyridine-type ligands have also been investigated as catalysts for CO2 reduction. acs.org

Iridium (Ir): Cyclometalated iridium(III) complexes containing brominated bipyridine ligands have been developed as potential mitochondria-targeted anticancer agents. nih.gov The substitution pattern on the bipyridine ligand can be used to tune the color of phosphorescent iridium(III) complexes. rsc.org

The bipyridine ligand creates a moderately strong ligand field, which can influence the spin state of the coordinated metal ion. For d-block metals, this can lead to either high-spin or low-spin configurations depending on the specific metal and its oxidation state. The electronic effect of the bromine substituent in this compound is primarily inductive, withdrawing electron density from the pyridine ring. This can slightly weaken the ligand field strength compared to unsubstituted bipyridine, which could favor higher spin states in some cases. However, for metals like Ru(II) and Ir(III) which have a strong tendency to form low-spin d6 complexes, the influence of the bromo-substituent on the spin state is generally minimal.

Design and Synthesis of Functionalized this compound Ligands

The functionalization of the this compound scaffold allows for the fine-tuning of its properties for specific applications.

Various synthetic strategies are employed to modify this compound. These modifications can be aimed at altering the ligand's steric and electronic properties to enhance metal-binding affinity or to introduce new functionalities.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for introducing new substituents onto the bipyridine core. mdpi.compreprints.orgsci-hub.se For example, Stille coupling can be used to synthesize 5-brominated-2,2'-bipyridines by reacting 2,5-dibromopyridine with an appropriate organotin reagent. researchgate.net Similarly, Suzuki coupling of a boronic acid derivative with a brominated pyridine can yield functionalized bipyridines. rsc.org

Functional Group Transformation: Existing functional groups can be transformed to introduce new properties. For instance, methyl groups on a bipyridine ring can be brominated using N-bromosuccinimide to create reactive bromomethyl groups, which can then be used for further derivatization. sci-hub.se These reactive sites can be used to attach the ligand to other molecules or surfaces.

The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the ligand. For example, introducing electron-donating groups can increase the electron density on the nitrogen atoms, making the ligand a stronger donor and potentially increasing the stability of the metal complex. Conversely, electron-withdrawing groups can make the ligand a better π-acceptor, which is important for stabilizing low-valent metal centers.

Mixed-ligand complexes, where the metal ion is coordinated to different types of ligands, are of great interest as they allow for a high degree of control over the properties of the final complex. This compound and its derivatives can be incorporated into such systems to create complexes with tailored photochemical, electrochemical, or catalytic properties.

For example, ruthenium(II) and osmium(II) complexes with both bipyridine and other ligands like imidazole (B134444) derivatives have been synthesized. mdpi.comnih.gov The combination of different ligands allows for the fine-tuning of the redox potential of the metal center. nih.gov In the context of photochemistry, mixed-ligand ruthenium complexes are often designed to have specific energy transfer properties between the different ligand-centered orbitals and the metal-centered orbitals. mdpi.com

Structural Characterization of Metal-2-bromo-3,3'-bipyridine Complexes

The structural elucidation of metal complexes containing this compound is crucial for understanding their chemical and physical properties. This section delves into the detailed analysis of their three-dimensional structures, focusing on crystallographic data and the resulting supramolecular assemblies.

Crystallographic Analysis of Coordination Geometries and Intermolecular Interactions

X-ray crystallography has been an indispensable tool for determining the precise coordination geometries of metal complexes with this compound and for identifying the various intermolecular interactions that govern their crystal packing.

In a notable example, the coordination of a bromo-substituted bipyridine ligand to a Cobalt(II) center results in a one-dimensional coordination polymer. The Co(II) metal centers exhibit a slightly distorted octahedral geometry. mdpi.com The coordination sphere is composed of two methanol (B129727) molecules, two nitrate (B79036) ions, and two bromo-bipyridine ligands that bridge the metal centers. mdpi.com The angle between the aromatic rings of the bipyridine ligand in the complex is slightly different from that in the free ligand, highlighting the conformational changes upon coordination. mdpi.com

The presence of the bromine atom on the bipyridine ring introduces the possibility of halogen bonding and other non-covalent interactions, which can significantly influence the crystal packing. For instance, in the crystal structure of 3,3′,5,5′-tetrabromo-4,4′-bipyridine, N⋯Br and Br⋯Br interactions are observed, contributing to the formation of a 3D supramolecular structure. mdpi.com

The coordination environment around the metal center can vary depending on the specific metal ion and the other ligands present in the complex. For example, copper(II) complexes with bromo-substituted bipyridines can adopt flattened tetrahedral or square pyramidal geometries. nih.gov In a series of copper(II) complexes with 6,6'-bis(bromomethyl)-2,2'-bipyridine, both four-coordinate and five-coordinate species were characterized, with the geometry being influenced by the presence of water molecules and the nature of the halide co-ligands. nih.gov

The table below summarizes key crystallographic data for selected metal complexes featuring bromo-substituted bipyridine ligands, illustrating the diversity in their coordination environments.

Complex Metal Ion Coordination Geometry Key Bond Lengths/Angles Intermolecular Interactions
{[Co(BrBipy)(NO₃)₂(CH₃OH)₂]}Co(II)Slightly distorted octahedralCo-O = 2.074 Å, 2.098 Å; Co-N = 2.120–2.200 Å; L-Co-L = 86.49–93.51°N⋯Br, Br⋯Br
[CuII(bpy-Br₁.₈₆Cl₀.₁₄)(Cl₁.₈₉Br₀.₁₁)]Cu(II)Flattened tetrahedral--
[CuII(bpy-Br₁.₈₁Cl₀.₁₉)(Cl₁.₇₀Br₀.₃₀)(H₂O)]Cu(II)Square pyramidal--

Supramolecular Assembly in Solid State

In complexes of rhenium and manganese with 4,4'- and 5,5'-disubstituted 2,2'-bipyridine ligands, π-π interactions are a prominent feature, leading to the formation of isolated slanted stacks or layers. acs.org These larger assemblies are then interconnected by weaker C–H···X (where X can be a halogen or another electronegative atom) interactions. acs.org

The ability of the bromine substituent to participate in halogen bonding is a key factor in the supramolecular chemistry of this compound complexes. These interactions, where the bromine atom acts as a halogen bond donor, can link adjacent complex units, leading to the formation of extended one-, two-, or three-dimensional networks. The directionality and strength of these halogen bonds can be tuned by modifying the electronic properties of the metal center and the co-ligands.

Furthermore, the interplay between different types of non-covalent interactions can lead to complex and fascinating supramolecular motifs. The combination of hydrogen bonds, originating from coordinated solvent molecules or other functional groups on the ligands, and halogen bonds can create robust and intricate crystal lattices.

Solution Behavior and Dynamics of this compound Metal Complexes

The behavior of metal complexes in solution is often different from their solid-state structures and is critical for their application in areas such as catalysis and sensing. Spectroscopic techniques are commonly employed to study the dynamics and equilibria of these complexes in various solvents.

In solution, metal complexes can undergo dynamic processes such as ligand exchange, isomerization (e.g., cis-trans or fac-mer), and solvation/desolvation. dokumen.pub For instance, spectrophotometric studies on a copper(II) complex with 6,6'-bis(bromomethyl)-2,2'-bipyridine revealed an intramolecular halogen exchange process occurring over time at elevated temperatures. nih.gov

The electronic properties of the this compound ligand, influenced by the electron-withdrawing nature of the bromine atom, can affect the stability and reactivity of the metal complex in solution. This can manifest in the redox potentials of the complex and its reactivity towards substrates in catalytic cycles.

The study of the solution behavior of these complexes often involves a combination of techniques, including UV-Vis spectroscopy to monitor changes in the electronic absorption bands, NMR spectroscopy to probe the ligand environment and dynamic processes, and electrochemical methods like cyclic voltammetry to investigate the redox properties. The data obtained from these studies provide a comprehensive picture of the species present in solution and their interconversion, which is essential for understanding their reaction mechanisms and designing new functional materials.

Advanced Spectroscopic and Electrochemical Characterization in Research

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation of 2-bromo-3,3'-bipyridine and its Derivatives

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the structural characterization of this compound and its derivatives. These methods probe the vibrational modes of the molecule, offering a unique fingerprint that is sensitive to its geometry and the nature of its chemical bonds.

In the FT-IR spectra of bipyridine complexes, characteristic bands associated with the bipyridine framework are readily identifiable. For instance, in ruthenium(II) tris(2,2'-bipyridine) complexes, distinct absorption bands are observed in the fingerprint region of the infrared spectrum. acs.org The introduction of substituents, such as a bromine atom in this compound, induces shifts in the vibrational frequencies of the pyridine (B92270) rings. These shifts, when compared to the parent bipyridine molecule, provide valuable information about the electronic and steric effects of the substituent. Furthermore, the coordination of this compound to a metal center, as in the formation of metal complexes, leads to noticeable changes in the vibrational spectra. The appearance of new bands, for example, in the low-frequency region around 500–550 cm⁻¹, can be attributed to the formation of metal-nitrogen (M-N) bonds. mdpi.com

Time-resolved resonance Raman (TR³) spectroscopy is a particularly powerful technique for studying the excited states of bipyridine complexes. acs.org By probing the vibrational spectrum of a molecule in its excited state, TR³ can provide direct evidence for the localization of electronic charge following photoexcitation. This is crucial for understanding the nature of charge-transfer states in these molecules.

The table below summarizes typical vibrational frequencies observed in bipyridine and its derivatives, highlighting the regions sensitive to substitution and coordination.

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
C-H stretching3120 - 3080Aromatic C-H bonds on the pyridine rings.
C=C/C=N stretching1600 - 1400Vibrations of the pyridine ring framework. Sensitive to substitution and coordination.
Ring breathing modes1000 - 950Collective vibration of the entire pyridine ring.
C-H out-of-plane bending800 - 700Characteristic of the substitution pattern on the pyridine rings.
Metal-Ligand stretching550 - 500Indicates coordination of the bipyridine nitrogen to a metal center. mdpi.com

This table presents generalized data and specific values can vary based on the exact molecule and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives in solution. ¹H, ¹³C, and ¹⁵N NMR provide atom-specific information, allowing for the unambiguous assignment of the molecular structure and the investigation of dynamic processes.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound displays a set of distinct signals for each of the aromatic protons, with their chemical shifts and coupling patterns providing definitive evidence for the substitution pattern. For example, in a related compound, 2,3'-bipyridine (B14897), the proton at the 2-position of one ring appears at a characteristic downfield shift. rsc.org Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, with the carbon attached to the bromine atom showing a characteristic shift. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment, making them useful for studying the effects of different substituents and for monitoring chemical reactions.

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly powerful for probing the electronic structure at the nitrogen atoms of the bipyridine core. The chemical shift of the nitrogen atoms is highly sensitive to their coordination environment. scispace.com Upon coordination to a metal center, a significant low-frequency shift in the ¹⁵N NMR signal is typically observed. nih.govnih.gov This coordination shift provides direct evidence of the nitrogen atoms' involvement in bonding with the metal. The magnitude of this shift can also offer insights into the nature and strength of the metal-ligand bond. nih.gov For instance, in palladium(II) and platinum(II) complexes with bipyridine derivatives, the ¹⁵N coordination shifts are on the order of 88-111 ppm. nih.govresearchgate.net

The following table presents representative NMR data for bipyridine derivatives, illustrating the typical chemical shift ranges.

NucleusChemical Shift Range (ppm)Significance
¹H (Aromatic)7.0 - 9.2Protons on the bipyridine rings. The exact shifts and coupling constants reveal the substitution pattern. rsc.org
¹³C (Aromatic)120 - 160Carbon atoms of the bipyridine framework. Sensitive to the electronic effects of substituents. rsc.org
¹⁵N (Pyridine)-70 to -130 (uncoordinated)Nitrogen atoms of the pyridine rings. scispace.com
¹⁵N (Coordinated)-160 to -240 (coordinated)Significant upfield shift upon coordination to a metal center, providing direct evidence of bonding. nih.govnih.gov

This table provides illustrative data; actual values depend on the specific compound and experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Ligand-Centered and Charge Transfer Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within this compound and its complexes. The absorption of light in the UV-Vis region promotes electrons from lower to higher energy molecular orbitals, and the resulting spectrum provides valuable information about the electronic structure of the molecule.

The UV-Vis spectrum of this compound itself is characterized by intense absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the bipyridine aromatic system. These are often referred to as ligand-centered (LC) transitions.

When this compound acts as a ligand in a transition metal complex, new absorption bands often appear in the visible region of the spectrum. These are typically due to charge-transfer (CT) transitions, which involve the movement of an electron from a molecular orbital that is predominantly metal-based to one that is predominantly ligand-based (metal-to-ligand charge transfer, MLCT), or vice versa (ligand-to-metal charge transfer, LMCT).

Ligand-Centered (LC) Transitions: These high-energy transitions are characteristic of the bipyridine ligand itself and are generally observed in the UV region of the spectrum. They are analogous to the π → π* transitions seen in the free ligand. In ruthenium(II) bipyridyl complexes, these transitions are typically observed around 290 nm. acs.org

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions are a hallmark of many transition metal complexes with polypyridyl ligands and are responsible for their often intense colors. wikipedia.org In these transitions, an electron is promoted from a d-orbital of the metal to a π* orbital of the bipyridine ligand. The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand. For example, in iron(II) bipyridine complexes, the MLCT state is the lowest energy electronically excited state accessible by an optically allowed transition. aip.org

Intramolecular Charge-Transfer (ICT) Transitions: In some bipyridine derivatives functionalized with electron-donating groups, an additional type of charge-transfer transition can occur. acs.org This intramolecular charge-transfer (ICT) involves the transfer of an electron from the donor group to the bipyridine core. These transitions are often sensitive to the polarity of the solvent. acs.org

The table below summarizes the types of electronic transitions observed in bipyridine derivatives and their typical spectral regions.

Transition TypeDescriptionTypical Wavelength Range (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ligand-Centered (π → π)Excitation of an electron within the bipyridine ligand's π-system.280 - 350High (10,000 - 50,000)
Metal-to-Ligand Charge Transfer (MLCT)Excitation of an electron from a metal d-orbital to a ligand π-orbital.400 - 550Moderate to High (5,000 - 25,000) wikipedia.org
Intramolecular Charge Transfer (ICT)Excitation of an electron from a donor substituent to the bipyridine core.350 - 450Varies depending on the donor and acceptor strength.

This table provides general ranges, and specific values are dependent on the molecular structure and solvent.

Luminescence and Photophysical Spectroscopy

The study of luminescence and photophysical properties provides deep insights into the excited-state behavior of this compound and its derivatives. These properties are crucial for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photochemistry.

Many transition metal complexes containing bipyridine ligands, including those derived from this compound, exhibit luminescence from a metal-to-ligand charge transfer (MLCT) excited state. acs.orgscielo.br Following absorption of light and population of the MLCT state, the complex can relax to the ground state by emitting a photon.

The energy and lifetime of the MLCT emission are sensitive to several factors, including the metal center, the nature of the ligands, and the solvent environment. For example, replacing a bipyridine ligand with a phosphine-ether chelate can lead to a blue-shift in the emission due to stabilization of the metal's d-orbitals. acs.org The emission from these MLCT states can be quenched by various processes, including energy transfer and electron transfer. The excited-state lifetimes of such complexes can range from nanoseconds to microseconds. nih.gov

Derivatives of bipyridine containing hydroxyl groups, such as 2,2'-bipyridine-3,3'-diol, can exhibit a phenomenon known as excited-state intramolecular proton transfer (ESIPT). mdpi.comresearchgate.net In the ground state, an intramolecular hydrogen bond exists between the hydroxyl group and a nitrogen atom of the adjacent pyridine ring. Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen increase, leading to the transfer of the proton. This process creates a new, electronically excited tautomer which then luminesces at a longer wavelength than the initial form. This results in a large Stokes shift, which is advantageous for applications such as fluorescent probes and OLEDs. researchgate.netchimicatechnoacta.ru

The efficiency of the ESIPT process can be influenced by the molecular structure and the surrounding environment. nih.gov In some cases, dual emission from both the initial and the tautomeric forms can be observed. mdpi.com

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the efficient harvesting of triplet excitons in organic light-emitting diodes (OLEDs). mdpi.com In TADF molecules, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is very small. This allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state, which is promoted by thermal energy. rsc.orgnih.gov

Bipyridine derivatives have been incorporated into molecular designs to create efficient TADF emitters. rsc.orgbeilstein-journals.org By combining a bipyridine acceptor core with suitable donor moieties, it is possible to achieve a small ΔE_ST and high fluorescence rates. rsc.orgrsc.org The interplay between ESIPT and TADF has also been explored in bipyridine derivatives, offering a pathway to develop highly efficient OLEDs with long lifetimes. mdpi.com

The table below summarizes key photophysical phenomena in bipyridine derivatives.

PhenomenonDescriptionKey FeaturePotential Application
MLCT Emission Luminescence from a metal-to-ligand charge transfer excited state in metal complexes.Emission wavelength and lifetime are tunable by modifying the metal and ligands. acs.orgscielo.brLighting, displays, photocatalysis
ESIPT Intramolecular proton transfer in the excited state, leading to a large Stokes shift.Large separation between absorption and emission wavelengths. researchgate.netFluorescent probes, OLEDs, laser dyes chimicatechnoacta.ru
TADF Harvesting of triplet excitons via thermally activated reverse intersystem crossing.High internal quantum efficiency in OLEDs. mdpi.comHigh-efficiency OLEDs

Photostability and Quantum Yield Investigations

The photophysical properties of metal complexes derived from bipyridine ligands are of significant interest. While specific photostability and quantum yield data for this compound itself are not extensively detailed in the provided search results, the behavior of related bipyridine complexes offers valuable insights.

For instance, studies on iridium(III) complexes with substituted 2,3'-bipyridine ligands demonstrate that the nature of the substituent profoundly impacts the photoluminescence quantum yield (ΦPL). rsc.org Complexes with strong electron-withdrawing groups like cyano (–CN) can exhibit exceptionally high quantum yields, reaching up to 0.98 in thin films. rsc.org Conversely, strong electron-donating groups such as dimethylamino (–NMe2) can lead to poor quantum efficiencies. rsc.org A homoleptic Mo(0) complex featuring a diisocyanide ligand demonstrated a photoluminescence quantum yield of 1.5% in deaerated toluene, with a 3MLCT lifetime of 56 ns. acs.org

Interactive Table: Photophysical Properties of Related Bipyridine Complexes
Complex/Ligand Emission Max (λmax) Quantum Yield (ΦPL) Solvent/State Citation
Ir(III) complex with -CN substituted 2,3'-bipyridine 508 nm 0.90 (solution), 0.98 (thin film) Not specified rsc.org
Ir(III) complex with -CF3 substituted 2,3'-bipyridine 468 nm 0.88 (solution), 0.84 (thin film) Not specified rsc.org
Ir(III) complex with -CHO substituted 2,3'-bipyridine 542 nm Not specified Not specified rsc.org
Ir(III) complex with -NMe2 substituted 2,3'-bipyridine 520 nm Poor Not specified rsc.org
Homoleptic Mo(0) diisocyanide complex 720 nm 0.015 Deaerated Toluene acs.org
[Os(bpy)3]2+ Not specified 0.00462 Deoxygenated CH3CN acs.org

Electrochemical Characterization: Redox Behavior and Electron Transfer Processes

Electrochemical methods are paramount in elucidating the redox behavior and electron transfer mechanisms of this compound and its metal complexes.

Cyclic Voltammetry of this compound and its Metal Complexes

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical properties of bipyridine complexes. For example, the CV of Mn(bpy)(CO)3Br shows two irreversible reduction processes and two reoxidation peaks. nih.gov The first reduction potential (Ep1) is observed at -1.29 V vs. Ag/AgCl, and the second (Ep2) at -1.51 V vs. Ag/AgCl. nih.gov The electrochemical behavior of such complexes is sensitive to the substituents on the bipyridine ligand. nih.gov Strong electron-donating groups, for instance, can result in more negative reduction potentials. nih.gov

In studies of copper(II) complexes with 2,2'-bipyridine (B1663995), cyclic voltammetry has been employed to understand their redox properties. acs.org Similarly, the electrochemical reduction of nickel complexes with 2,2'-bipyridyl has been investigated, revealing the formation of highly reactive organonickel intermediates. researchgate.net The CV of binuclear ruthenium(II) complexes showed a reversible two-electron oxidation at 1.33 V vs Ag/AgCl, indicating weak communication between the metal centers. rsc.org The redox behavior of platinum(II) complexes with 2,2'-bipyridine derivative supporting ligands has also been characterized as a quasi-reversible process. researchgate.net

Redox Potentials and Their Correlation with Electronic Structure

The redox potentials of metal complexes are intrinsically linked to their electronic structure. The presence of electron-withdrawing or electron-donating groups on the bipyridine ligand can modulate the electronic properties and, consequently, the redox potentials of the complex. nih.gov For example, in fac-M(bpy-R)(CO)3 (M = Mn, Re) complexes, substituents on the bipyridine ring influence the electrochemical properties and the overpotentials required for processes like CO2 transformation. nih.gov DFT calculations are often used in conjunction with experimental electrochemical data to provide a deeper understanding of the electronic properties of these complexes. nih.gov

The central C-C bond within the bipyridine ligand can be an indicator of its redox state. researchgate.net A neutral bipyridine is a weak π acceptor, while the doubly reduced dianion can act as a strong π donor. researchgate.net In binuclear ruthenium(II) complexes, the first ligand-centered reduction wave occurred at a potential 300 mV more positive than in the parent [Ru(bpy)3]2+ complex, highlighting the influence of the two metal centers. rsc.org The redox potentials of transition metal complexes of 2-bromo-3-hydroxynaphthalene-1,4-dione (B1584124) have also been determined, showing that it is difficult to reduce or oxidize the ligand after complexation. espublisher.com

Interactive Table: Redox Potentials of Related Bipyridine Complexes
Complex Redox Process Potential (V vs. Ag/AgCl) Notes Citation
Mn(bpy)(CO)3Br 1st Reduction (Ep1) -1.29 Irreversible nih.gov
Mn(bpy)(CO)3Br 2nd Reduction (Ep2) -1.51 Irreversible nih.gov
Mn(bpy)(CO)3Br Reoxidation of anion -1.09 nih.gov
Mn(bpy)(CO)3Br Reoxidation of dimer -0.21 nih.gov
Binuclear Ru(II) Complex (Dp) RuIII/II Oxidation +1.33 Reversible, two-electron rsc.org
Binuclear Ru(II) Complex (Dm) RuIII/II Oxidation +1.33 Reversible, two-electron rsc.org
[Ru(bpy)3]2+ RuIII/II Oxidation +1.30 One-electron rsc.org
Binuclear Ru(II) Complex (Dp) Ligand Reduction -0.99, -1.36, -1.44 rsc.org
Binuclear Ru(II) Complex (Dm) Ligand Reduction -0.99, -1.17, -1.47 rsc.org
[Ru(bpy)3]2+ Ligand Reduction -1.31, -1.50, -1.75 rsc.org

Advanced Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Complex Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for the characterization of metallo-supramolecular and coordination complexes, including those containing bipyridine ligands. researchgate.netnih.gov This soft ionization technique is particularly useful for analyzing high molecular weight compounds and can provide valuable information about the structure and composition of complex molecules. duke.edu

MALDI-TOF MS has been successfully used to characterize metallo-supramolecular coordination arrays with molecular weights ranging from 500 to 4000 g/mol . researchgate.net The technique allows for the observation of the stepwise loss of counterions, which serves as an additional fingerprint for the investigated species. researchgate.net Isotope patterns, often in conjunction with simulations, provide further structural information. researchgate.net

In the study of labile inorganic coordination complexes, MALDI-TOF MS has proven to be effective for structural characterization. nih.gov It can detect significant fragments of the molecules, including ligand fragments and molecular ions with varying degrees of counterion loss. nih.gov For instance, the analysis of heteroleptic copper(I) and zinc(II) complexes with β-cyclodextrin-functionalized 2,2'-bipyridines was successfully achieved using MALDI-TOF MS. beilstein-journals.org The mass spectrum of a copper(I) complex with a 6,6'-disubstituted bipyridine clearly showed the formation of a 1:1 [Cu(2)]+ complex. beilstein-journals.org This demonstrates the utility of MALDI-TOF MS in confirming the stoichiometry and integrity of complex coordination compounds in the gas phase.

Computational and Theoretical Investigations of 2 Bromo 3,3 Bipyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and ground-state properties of bipyridine derivatives. DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized molecular geometries, electronic energies, and the distribution of frontier molecular orbitals (HOMO and LUMO). tandfonline.comscience.gov

Studies on substituted bipyridines show that the introduction of a halogen, such as bromine, significantly influences the electronic properties. tandfonline.com As an electron-withdrawing group, the bromine atom on the 2-bromo-3,3'-bipyridine ring is expected to lower the energy of both the HOMO and LUMO, thereby affecting the molecule's reactivity and electrochemical behavior. The position of the substituent is critical; for instance, DFT studies on various bromo-2,2'-bipyridine isomers confirm that the substitution position alters the relative stability and electronic distribution. tandfonline.com The energy gap between the HOMO and LUMO is a key parameter, as it relates to the chemical reactivity and the energy required for electronic excitation. researchgate.net In related ruthenium mono(bipyridine) complexes, the HOMO-LUMO energy gap was found to be directly dependent on the electron-withdrawing properties of the bipyridine substituents. researchgate.net

DFT calculations also predict the most stable conformation of the molecule. For bipyridines, a key geometric parameter is the dihedral angle between the two pyridine (B92270) rings. In the solid state, 3,3′,5,5′-tetrabromo-4,4′-bipyridine adopts a conformation where the rings are nearly perpendicular, with dihedral angles around 85-86°. mdpi.com For this compound, DFT optimization would provide the preferred gas-phase dihedral angle and predict bond lengths and angles, revealing any steric strain introduced by the bromine atom at the 2-position.

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Bipyridine Systems.
SystemMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Key Finding
Bromo-2,2'-bipyridine derivativesB3LYP/6-311++g(d,p)--~4.5 - 4.7Meta-substituted derivatives were found to be less stable than ortho or para isomers. tandfonline.com
(4,4′-Br2-2,2′-bpy)Ru(CO)2Cl2B3PW91/6-31G*-6.91-2.834.08Electron-withdrawing substituents lower the HOMO-LUMO gap, correlating with spectral data. researchgate.net
2,2′-bipyridine (parent)LC-BLYP/6-311++g(d,p)-7.32-1.256.07Provides a baseline for assessing the electronic effect of substituents. tandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited-state properties of molecules, allowing for the prediction and interpretation of UV-visible absorption spectra. researchgate.netsoton.ac.uk For this compound, TD-DFT calculations can identify the nature of electronic transitions, such as π→π* transitions localized on the bipyridine framework or charge-transfer excitations in metal complexes. researchgate.net

In studies of related bipyridine derivatives, TD-DFT has been used to calculate the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. tandfonline.com For example, calculations on rhenium complexes with 2,2'-bipyridine (B1663995) have shown that TD-DFT can accurately predict low-lying electronic transitions that have a mixed metal-to-ligand charge-transfer (MLCT) and ligand-to-ligand charge-transfer (LLCT) character. researchgate.net The inclusion of solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM), is frequently necessary to achieve good agreement between calculated and experimental spectra. researchgate.net

For this compound, TD-DFT would be used to predict its absorption spectrum and understand how the bromine substituent and the 3,3'-linkage influence the energies of the excited states. This is particularly relevant for applications in photochemistry and materials science, where the nature of the lowest-lying excited state dictates the photophysical behavior, such as fluorescence or phosphorescence. acs.orgrsc.org

Table 2: Examples of TD-DFT Applications for Bipyridine Systems.
SystemMethodCalculated PropertyFinding
Hydroxobipyridine derivativesLC-TDDFTAbsorption Spectra (λmax)Used to examine the effect of substituents on excitation energies. tandfonline.com
[Re(NCS)(CO)3(bpy)]TD-DFTExcited State CharacterAssigned the lowest excited states as having mixed LLCT/MLCT character. researchgate.net
[Ru(dpb)(tpy)]+ complexesTD-DFT (B3LYP)UV-vis SpectraIdentified visible absorption bands as arising from mixed Ru→tpy/Ru→dpb MLCT excitations. acs.org
Iridium(III) phenyl-quinoxaline complexes with bipyridineTD-DFTEmitting State NaturePredicted a mixed MLCT/ILCT/LLCT nature for the emitting state. soton.ac.uk

Mechanistic Pathway Elucidation through Computational Modeling of Reactions and Transformations

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, DFT calculations can be used to map the potential energy surfaces of various transformations, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) where the carbon-bromine bond is cleaved. mdpi.com Such calculations can identify transition states and reaction intermediates, providing a step-by-step understanding of the reaction pathway.

For example, in the synthesis of functionalized bipyridines, computational methods like DFT can predict the most likely sites for nucleophilic or electrophilic attack. Modeling has also been used to understand more complex rearrangements, such as the "halogen dance" reaction, where a halogen atom migrates to a different position on an aromatic ring under basic conditions. whiterose.ac.uk A DFT study of this reaction on a brominated thiophene (B33073) successfully modeled the entire pathway, including the formation of organolithium intermediates. whiterose.ac.uk A similar approach could be applied to this compound to explore its reactivity under various conditions and guide the synthesis of new, complex derivatives.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy for electronic structure determination. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory provide a hierarchy of accuracy. researchgate.netaps.org

In studies of substituted bipyridine complexes, both DFT and Hartree-Fock ab initio methods have been used to investigate electronic effects. researchgate.net While HF can be qualitatively useful, it often neglects electron correlation, which is critical for accurate predictions. science.gov More advanced methods like MP2 are particularly useful for accurately describing non-covalent interactions, such as the halogen bonds discussed in the next section. researchgate.net For this compound, high-level ab initio calculations could serve as a benchmark to validate results from more computationally efficient DFT methods, ensuring the accuracy of predicted geometries, interaction energies, and electronic properties.

Modeling of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions play a defining role in supramolecular chemistry and crystal engineering. For this compound, the bromine atom can participate in halogen bonding—a directional, non-covalent interaction between an electrophilic region on the halogen (the σ-hole) and a Lewis base. acs.org

Computational modeling is essential for characterizing and quantifying these interactions. DFT calculations have been used to investigate halogen bonds in cocrystals of bipyridine derivatives. mdpi.com These studies can estimate the strength of the interaction, with typical halogen bond energies ranging from -20 to -60 kJ mol⁻¹. acs.org The analysis of the electron density topology, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can confirm the presence of a bond critical point between the halogen and the acceptor atom (e.g., Br···N or Br···O), providing definitive evidence of the interaction. mdpi.com In the crystal structure of 3,3′,5,5′-tetrabromo-4,4′-bipyridine, DFT calculations were used to analyze the energies of Br···N and Br···Br halogen bonds, revealing their importance in the solid-state packing. mdpi.com Similar computational approaches would be instrumental in predicting how this compound might form cocrystals or interact with biological macromolecules through halogen bonding.

Table 3: Characteristics of Halogen Bonds from Computational Studies.
Interaction TypeSystemComputational MethodKey Finding
I···N / Br···N2,2′-Bipyridine derivatives + N-haloimidesDFTHalogen-bond energies were calculated to be in the range of -20 to -60 kJ mol⁻¹. acs.org
Br···N, Br···Br, Br···O3,3′,5,5′-tetrabromo-4,4′-bipyridineDFT (ωB97XD) / QTAIMConfirmed the presence of attractive halogen bonds via bond critical point analysis. mdpi.com
General Halogen Bonding-MP2/aug-cc-pvdzAb initio methods like MP2 are used for high-accuracy calculation of halogen bond energies. researchgate.net

Applications in Advanced Functional Materials and Catalysis Research

Catalysis: Homogeneous and Heterogeneous Systems Involving 2-bromo-3,3'-bipyridine Complexes

Complexes incorporating this compound and its derivatives are instrumental in a variety of catalytic reactions. The bipyridine framework provides a stable coordination environment for metal centers, while the bromo substituent offers a site for further functionalization, allowing for the fine-tuning of the catalyst's electronic and steric properties.

Carbon Dioxide (CO2) Reduction Photocatalysis

The photocatalytic reduction of carbon dioxide (CO2) into valuable fuels is a critical area of research for sustainable energy. Rhenium(I) complexes containing bipyridine ligands, such as fac-Re(bpy)(CO)3L (where L can be a halide like bromide), have been identified as effective photocatalysts for this transformation. acs.org These systems demonstrate high selectivity for the production of carbon monoxide (CO). acs.org The fundamental structure involves a light-harvesting unit and a catalytic center, often within a single supramolecular assembly. whiterose.ac.uk Research has shown that modifying the bipyridine ligand, for instance by introducing substituents, can tune the photocatalytic properties of the complex. acs.org The mechanism often involves the initial reduction of the complex, followed by the binding and subsequent reduction of CO2. osti.gov

Detailed studies on porphyrin-rhenium dyads, where a porphyrin acts as the photosensitizer and a rhenium complex with a bipyridine ligand serves as the catalyst, have shown promising results. whiterose.ac.uk The efficiency of these systems is influenced by the nature of the spacer connecting the two units. whiterose.ac.uk For instance, turnover numbers for CO production can be significantly high under visible light irradiation in the presence of a sacrificial electron donor. whiterose.ac.uk

Table 1: Performance of Porphyrin-Rhenium Dyads in CO2 Photoreduction

Catalyst System Turnover Number (TON) for CO Conditions
Dyad 1 Low Visible light, DMF/TEOA
Dyad 3 with picrate 360 Visible light, DMF/TEOA

This table summarizes the catalytic activity of different porphyrin-rhenium systems for CO2 reduction, highlighting the impact of the molecular structure on performance. Data sourced from whiterose.ac.uk.

Water Oxidation and Water Gas Shift Reactions

The oxidation of water is a crucial half-reaction in artificial photosynthesis. Ruthenium complexes featuring bipyridine ligands are among the most studied catalysts for this process. soken.ac.jpacs.org While specific studies focusing solely on this compound in this context are less common, the principles derived from related bipyridine complexes are highly relevant. The catalytic cycle typically involves the formation of high-valent ruthenium-oxo species that are capable of oxidizing water. soken.ac.jp The electronic properties of the bipyridine ligand play a significant role in stabilizing these reactive intermediates and influencing the overpotential of the reaction. acs.org

In a different catalytic application, ruthenium carbonyl clusters combined with 2,2'-bipyridine (B1663995) have been shown to be highly active precursors for the low-temperature water gas shift reaction (WGSR). researchgate.net This reaction is important for producing high-purity hydrogen. The catalyst, formed from Ru3(CO)12 and 2,2'-bipyridine in water under a carbon monoxide atmosphere, exhibits high activity, achieving thousands of turnovers in 24 hours at 150 °C. researchgate.net

Other Catalytic Transformations (e.g., Hydroarylation, Cross-Coupling)

The versatility of this compound extends to various organic transformations. Its derivatives are key components in cross-coupling reactions, which are fundamental for constructing complex organic molecules. For instance, palladium-catalyzed Negishi cross-coupling reactions utilize organozinc pyridyl reagents to couple with 2-bromopyridines, yielding a wide range of substituted bipyridines. organic-chemistry.org This method is valued for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org Similarly, Suzuki and Stille couplings are also employed to synthesize functionalized bipyridines, which are precursors to more complex ligands and materials. researchgate.netmdpi.comarkat-usa.org

Hydroarylation, the addition of a C-H bond of an arene across a C-C multiple bond, is another area where bipyridine ligands are employed. While direct examples with this compound are not extensively documented, related systems show the potential. For instance, cobalt-catalyzed hydroarylation of olefins with iodoarenes demonstrates high branch selectivity. acs.org The ligand environment around the metal center is crucial for controlling the regioselectivity of such reactions.

Organic Electronics and Optoelectronic Devices

The photophysical properties of metal complexes derived from this compound and its isomers make them attractive candidates for applications in organic electronics and optoelectronics. The ability to tune emission wavelengths and achieve high quantum yields is a key driver in this field.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Devices

Phosphorescent metal complexes, particularly those of iridium(III) and platinum(II), are central to the development of highly efficient OLEDs. researchgate.netmdpi.comcardiff.ac.uk The bipyridine ligand plays a crucial role in the photophysical properties of these complexes. The introduction of substituents on the bipyridine ring can fine-tune the emission color and quantum efficiency. cardiff.ac.uk For example, a novel tetradentate ligand incorporating a dimethoxy-substituted bipyridine and carbazole, when complexed with platinum(II), resulted in a sky-blue phosphorescent material. mdpi.com This complex exhibited bright emissions at 488 and 516 nm with a photoluminescent quantum yield of 34%. mdpi.com

The design of the ligand framework is critical. Highly rigid structures, often formed by the fusion of multiple metallacycles, can lead to enhanced performance in OLED devices. mdpi.com The electronic transitions in these complexes are often a mix of ligand-centered and metal-to-ligand charge transfer (MLCT) transitions. mdpi.com

Table 2: Performance of a Pt(II) Complex in an OLED Device

Dopant Concentration Maximum External Quantum Efficiency (EQE) Current Efficiency (cd/A)
3 wt% 4.6% -
5 wt% 5.2% 15.5
10 wt% 4.3% -

This table shows the performance of an OLED device using a sky-blue phosphorescent Pt(II) complex at different doping concentrations. Data sourced from mdpi.com.

Photovoltaic Devices and Dye-Sensitized Solar Cells (DSSCs)

Research has shown that by modifying the ancillary ligands on the ruthenium center, the photovoltaic performance can be significantly altered. For instance, a DSSC fabricated with a ruthenium sensitizer (B1316253) featuring a hexyl-bithiophene-acrylonitrile modified bipyridine ligand achieved a PCE of 2.84%. koreascience.kr

Supramolecular Chemistry and Molecular Device Construction

The ability of this compound to act as a ligand for metal ions and its capacity for directed intermolecular interactions make it a versatile component in the construction of functional supramolecular assemblies and molecular devices. The interplay between metal coordination at the nitrogen sites and potential halogen bonding involving the bromine atom allows for the creation of highly ordered, multi-dimensional structures.

The self-assembly of molecular components into well-defined, functional superstructures is a cornerstone of supramolecular chemistry. For brominated bipyridines, the assembly process is significantly influenced by the presence of the bromine atom, which can introduce specific interactions like halogen bonding. Halogen bonding, where the electropositive region on the bromine atom interacts with a Lewis base, serves as a powerful tool for "fine-tuning" the physical and chemical properties of materials.

In the solid state, brominated bipyridine derivatives have been shown to form extensive networks through non-covalent interactions. These can include N⋯Br and Br⋯Br interactions, which, along with halogen bonds to other atoms like oxygen, guide the formation of extended 3D supramolecular structures. This directed assembly is critical for creating architectures with tailored properties for applications such as selective binding and recognition. Bipyridines are fundamental components in a variety of supramolecular structures, and the functionalization with bromine enhances this utility.

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. The principles of molecular recognition, guided by factors like shape, size, and non-covalent interactions, are paramount. While specific host-guest studies focusing solely on this compound are not extensively documented, the broader class of bipyridine derivatives is widely used to construct host molecules and sensors.

The bipyridine unit is a key component in ligands designed for chiral molecular recognition and in the formation of complex helical structures. Functionalized bipyridines containing groups capable of forming specific interactions, such as hydroxamic acids, have been used to create ligands that first coordinate to one metal ion, thereby organizing binding sites to selectively accommodate a second, different metal ion. This demonstrates the principle of using a bipyridine core to create sophisticated recognition systems.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Bipyridine-based ligands are frequently employed in the design of these materials for applications in gas storage, separation, and catalysis. The introduction of a bromine atom onto the bipyridine linker, as in this compound, provides a strategic tool for modulating the framework's structure and function.

The design of the organic linker is crucial as its geometry, connectivity, and functional groups dictate the structure and properties of the resulting MOF. Brominated bipyridine linkers are of particular interest because the halogen atom can be leveraged to control the assembly and tune the final properties of the material.

Key design principles include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with other atoms (e.g., oxygen from a co-ligand or solvent molecule). This serves as an effective "supramolecular tool" that can direct the formation of specific architectures and enhance selective binding and recognition capabilities.

Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can modify the electronic properties of the bipyridine ligand, which in turn affects the metal-ligand bond and the photophysical or catalytic properties of the MOF.

These principles allow chemists to use brominated linkers to engineer framework properties for specific applications, such as the selective recognition of guest molecules within the MOF pores.

The use of brominated bipyridine linkers allows for the tuning of framework dimensionality and properties. By carefully selecting the metal center, co-ligands, and reaction conditions, a variety of architectures can be achieved. For example, the reaction of 3,3′,5,5′-tetrabromo-4,4′-bipyridine (a related brominated bipyridine) with different metal salts and co-ligands has yielded coordination polymers with distinct dimensionalities and properties.

The ability to adjust linker functionality is a key strategy for tuning MOF properties. The introduction of functional groups can alter the internal surface properties of a MOF, impacting its performance in applications like catalysis or molecular recognition.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-3,3'-bipyridine, and how can regiochemical outcomes be controlled?

Answer: this compound is synthesized via lithium diisopropylamide (LDA)-mediated dimerization of 2-bromo-3,5-dichloropyridine, followed by a copper-catalyzed Finkelstein reaction to exchange bromine for iodine at specific positions . Regiochemistry is controlled by adjusting reaction conditions (e.g., temperature, catalyst loading) and using sterically hindered bases to favor coupling at the 3,3'-positions. Alternatively, nickel-catalyzed reductive coupling of 2-halomethylpyridines can yield dimethylbipyridines, with regioselectivity influenced by ligand choice and solvent polarity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its metal complexes?

Answer:

  • NMR spectroscopy (¹H, ¹³C, and ²D COSY) resolves substitution patterns and confirms purity .
  • X-ray crystallography determines ligand geometry and metal coordination modes (e.g., octahedral vs. square planar) .
  • UV-vis spectroscopy and EPR assess electronic transitions and paramagnetic behavior in metal complexes (e.g., Re, Fe) .
  • Thermogravimetric analysis (TGA) evaluates thermal stability and decomposition pathways .

Advanced Research Questions

Q. How does introducing substituents on this compound alter the photophysical and electrochemical properties of rhenium tricarbonyl complexes?

Answer: Substituents at the 3,3'-positions (e.g., amino, urea groups) modulate charge-transfer transitions and phosphorescence lifetimes in fac-[Re(CO)₃(diimine)Br] complexes. Symmetrical substitution enhances redox reversibility, while asymmetrical patterns prolong excited-state lifetimes. Methodologies include:

  • Cyclic voltammetry to measure reduction potentials and ligand-based redox activity .
  • Time-resolved luminescence spectroscopy to quantify excited-state dynamics .
  • Density functional theory (DFT) to correlate substituent electronic effects with absorption spectra .

Q. What strategies mitigate data contradictions in catalytic studies involving this compound-derived ligands?

Answer:

  • Ligand purity validation : Use HPLC or GC-MS to exclude impurities from dimerization byproducts .
  • In situ spectroscopy (e.g., FTIR, Raman) to monitor intermediate formation during catalytic cycles (e.g., CO₂ reduction) .
  • Computational modeling (DFT, MD) to reconcile experimental observations with mechanistic pathways .

Q. How can this compound ligands be optimized for aqueous organic redox flow batteries (AORFBs)?

Answer:

  • Bulky substituents (e.g., tert-butyl groups) increase ligand size, reducing membrane crossover while maintaining solubility .
  • Electrochemical tuning : Adjust bipyridine substituents (e.g., electron-withdrawing Br) to lower oxidative potentials for Fe²⁺/Fe³⁺ redox pairs .
  • Stability testing : Use accelerated degradation protocols (e.g., cyclic voltammetry over 1,000 cycles) to assess ligand robustness .

Q. What role do this compound derivatives play in synthesizing nanomaterials?

Answer: Iron(II) complexes with 2,2'-bipyridine ligands (e.g., [Fe(bpy)₃]²⁺) act as precursors for nanometric Fe₂O₃ via thermal decomposition at ~475°C. Key steps include:

  • Controlled pyrolysis : TGA-DSC to optimize decomposition temperature and particle size .
  • TEM/XRD to confirm crystallinity and phase purity of Fe₂O₃ nanoparticles .

Q. How can researchers design this compound ligands to stabilize reactive intermediates in CO₂ reduction catalysis?

Answer:

  • Steric hindrance : Use 6,6’-(2,4,6-triisopropylphenyl)-2,2’-bipyridine to shield metal centers, stabilizing transient species (e.g., Re-CO₂ adducts) .
  • Spectroelectrochemistry : Combine cyclic voltammetry with UV-vis to detect intermediates during electrolysis .

Q. What methodological challenges arise when analyzing the environmental mobility of this compound derivatives?

Answer:

  • Soil mobility prediction : Estimate log Kow (1.5) and Koc (160) to model adsorption/desorption behavior .
  • Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to assess aquatic impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.